3-Nitro-4-((3-(trifluoromethyl)benzyl)sulfanyl)benzenecarbaldehydeo-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxy Group: This can be achieved through the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Sulfanyl Group: This can be introduced through a thiolation reaction using thiol reagents.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired (E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in the presence of chlorine atoms instead of trifluoromethyl and nitro groups.
Trifluoromethylated Aromatics: Compounds with trifluoromethyl groups but lacking the nitro and sulfanyl functionalities.
Uniqueness
(E)-methoxy({[3-nitro-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)phenyl]methylidene})amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides potential for bioactivity.
Properties
Molecular Formula |
C16H13F3N2O3S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(Z)-N-methoxy-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
InChI |
InChI=1S/C16H13F3N2O3S/c1-24-20-9-11-5-6-15(14(8-11)21(22)23)25-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3/b20-9- |
InChI Key |
SPGDRBBBGWDQOD-UKWGHVSLSA-N |
Isomeric SMILES |
CO/N=C\C1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.